molecular formula C20H18FN3O3 B2590968 N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-26-2

N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2590968
CAS No.: 941969-26-2
M. Wt: 367.38
InChI Key: PDILTOKUTLJTFQ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a dihydropyridazine core substituted with a 4-methoxy group, a 2-methylphenyl group at position 1, and a carboxamide moiety linked to a 4-fluorobenzyl group at position 2. Its structure combines aromatic and heterocyclic elements, which are critical for binding to biological targets and influencing pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-13-5-3-4-6-16(13)24-18(25)11-17(27-2)19(23-24)20(26)22-12-14-7-9-15(21)10-8-14/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDILTOKUTLJTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the pyridazinone core but differ in substituents, which significantly impact their biological activity and physicochemical properties. Key comparisons include:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences
Target Compound 1-(2-Methylphenyl), 4-methoxy, N-(4-fluorobenzyl) C₂₁H₁₉FN₃O₄ 408.40 Reference compound
N-(3,4-Dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1-(4-Methylphenyl), 4-methoxy, N-(3,4-dimethoxyphenyl) C₂₁H₂₁N₃O₅ 395.41 3,4-Dimethoxyphenyl instead of 4-fluorobenzyl
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide 1-[4-(CF₃)phenyl], 4-CF₃, N-(4-Clphenyl) C₂₀H₁₁ClF₆N₃O₂ 498.77 Trifluoromethyl groups; higher lipophilicity
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide Pyrimidine core, 5-hydroxy, 1-methyl C₂₀H₂₁FN₆O₅ 444.42 Pyrimidine vs. pyridazinone core
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1-(3-Fluoro-4-methoxybenzyl), trans-3-methoxycyclobutyl C₂₈H₂₇F₂N₃O₅ 547.53 Bulky cyclobutyl substituent; enhanced steric effects

Key Observations :

  • Aromatic Substituents: The 4-fluorobenzyl group in the target compound enhances electronegativity and may improve target binding compared to non-fluorinated analogs (e.g., dimethoxyphenyl in ).
  • Core Heterocycle: Pyridazinone derivatives (target compound, ) exhibit planar geometry conducive to π-π stacking, whereas pyrimidine-based analogs () introduce additional hydrogen-bonding sites via the 5-hydroxy group.
  • Steric Effects : Bulky substituents like trans-3-methoxycyclobutyl in may hinder binding to flat enzymatic pockets but improve selectivity.
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (lower than ’s logP > 3 due to CF₃ groups).
  • Solubility : The 4-methoxy group may enhance solubility in polar solvents compared to halogenated analogs like .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a dihydropyridazine core structure, which is known for its diverse biological activities. The presence of a fluorophenyl and a methoxy group contributes to its pharmacological profile.

Structure Overview

ComponentDescription
Core StructureDihydropyridazine
Substituents4-Fluorophenyl, 4-Methoxy, 2-Methylphenyl
Functional GroupsCarboxamide

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives, including those similar to the target compound, against multiple pathogens. The results showed:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Minimum Bactericidal Concentration (MBC) : Demonstrated cidal activity against pathogenic isolates.
  • Biofilm Inhibition : The compound showed superior inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Cytotoxicity and Safety Profile

The safety profile of the compound was assessed through hemolytic activity tests. The results indicated low hemolytic activity, with percentages ranging from 3.23% to 15.22%, suggesting minimal toxicity to red blood cells. Additionally, cytotoxicity assays yielded IC50 values greater than 60 μM, indicating a favorable safety margin .

Preliminary investigations into the mechanism of action revealed that the compound acts as an inhibitor of critical enzymes involved in bacterial survival:

  • DNA Gyrase Inhibition : IC50 values ranged between 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : IC50 values were found to be between 0.52–2.67 μM .

These enzymatic targets are crucial for bacterial DNA replication and folate metabolism, respectively.

Study 1: Antimicrobial Evaluation

In a comparative study focusing on the antimicrobial activity of various pyridazine derivatives, the target compound exhibited significant efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Synergistic Effects with Other Antibiotics

Another important aspect was the evaluation of the compound's synergistic effects when combined with existing antibiotics such as Ciprofloxacin and Ketoconazole. The combination therapy significantly reduced the MICs of these antibiotics, indicating a potential for use in combination therapies to enhance efficacy against resistant strains .

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